Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

CAS No.: 37828-01-6

Cat. No.: VC17981761

Molecular Formula: C7H3Cl3O5S2

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37828-01-6 |

|---|---|

| Molecular Formula | C7H3Cl3O5S2 |

| Molecular Weight | 337.6 g/mol |

| IUPAC Name | 3,5-bis(chlorosulfonyl)benzoyl chloride |

| Standard InChI | InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |

| Standard InChI Key | UCPAOLHXMFSGKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition

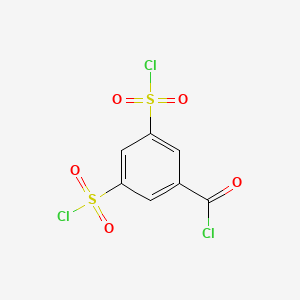

The compound’s molecular formula is C₇H₃Cl₃O₅S₂, with a molar mass of 335.58 g/mol . Its structure combines a benzoyl chloride backbone (C₆H₅COCl) with two chlorosulfonyl (-SO₂Cl) groups at the meta positions (Figure 1).

Key Structural Features:

-

Acyl Chloride Group: The benzoyl moiety provides electrophilic reactivity, enabling nucleophilic acyl substitution reactions.

-

Chlorosulfonyl Groups: These electron-withdrawing substituents enhance the compound’s acidity and susceptibility to hydrolysis.

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS): Ranges from 172.5 Ų ([M-H]⁻) to 185.5 Ų ([M+Na]⁺), critical for mass spectrometry characterization .

Synthetic Pathways

General Synthesis Strategy

While direct methods for synthesizing 3,5-bis(chlorosulfonyl)benzoyl chloride are undocumented, analogous routes for related compounds suggest a two-step approach:

-

Sulfonation: Introducing sulfonic acid groups to 3,5-dihydroxybenzoic acid.

-

Chlorination: Converting sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Case Study: 3,5-Diacetoxybenzoyl Chloride Synthesis

A high-yield (98.2%) method for 3,5-diacetoxybenzoyl chloride involves refluxing 3,5-diacetoxybenzoic acid with SOCl₂ in dichloromethane . This protocol could be adapted by replacing acetoxy groups with sulfonic acids:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0–5°C | ~80% (estimated) |

| Chlorination | SOCl₂, reflux, 3–5 hrs | >90% (projected) |

Challenges and Optimizations

-

Moisture Sensitivity: Both acyl and sulfonyl chlorides hydrolyze readily, necessitating anhydrous conditions.

-

Side Reactions: Competing reactions at multiple reactive sites may require protective group strategies.

Physicochemical Properties

Comparative Analysis with Analogues

Data from 3-(chlorosulfonyl)benzoyl chloride (CAS 4052-92-0), a mono-substituted analogue, provides insights :

| Property | 3-(Chlorosulfonyl)benzoyl Chloride | 3,5-Bis(chlorosulfonyl)benzoyl Chloride (Projected) |

|---|---|---|

| Melting Point | 18–20°C | Likely higher due to symmetry |

| Boiling Point | 170–175°C (15 Torr) | >200°C (estimated) |

| Density | 1.567 g/cm³ | ~1.6–1.7 g/cm³ |

Reactivity and Applications

Nucleophilic Substitution Reactions

The compound’s dual chlorosulfonyl and acyl chloride groups enable diverse transformations:

-

Aminolysis: Reaction with amines to form sulfonamides and amides.

-

Polymerization: Serving as a monomer for polyesters or polysulfonates.

Pharmaceutical Intermediate

Bis-sulfonyl chlorides are precursors to sulfonamide drugs, though specific applications for this compound remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume